

Lsd1-IN-26: A Comparative Analysis with Clinical LSD1 Inhibitors

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Compound of Interest

Compound Name: *Lsd1-IN-26*

Cat. No.: *B12409940*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, **Lsd1-IN-26**, and several LSD1 inhibitors currently in clinical development. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising target for cancer therapy. This document summarizes key preclinical data to aid researchers in evaluating the potential of these compounds.

Overview of LSD1 Inhibition

LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 acts as a transcriptional co-repressor. It can also demethylate H3K9me1/2, leading to transcriptional activation. Dysregulation of LSD1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.

Comparative Analysis of LSD1 Inhibitors

This section provides a quantitative comparison of **Lsd1-IN-26** with the clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), and GSK2879552.

Table 1: Biochemical Potency and Selectivity

Compound	Type	LSD1 IC ₅₀ (nM)	MAO-A IC ₅₀ (nM)	MAO-B IC ₅₀ (nM)	Selectivity for LSD1 vs. MAO-A	Selectivity for LSD1 vs. MAO-B
Lsd1-IN-26	Reversible	25.3	1234.57	3819.27	~49-fold	~151-fold
ladademstat (ORY-1001)	Irreversible	<20 ^[1]	>100,000	>100,000	>5,000-fold	>5,000-fold
Seclidemstat (SP-2577)	Reversible, Noncompetitive	13 - 50 ^{[2][3][4]}	-	-	-	-
Pulrodemstat (CC-90011)	Reversible	0.25 ^[5]	-	-	High	High
GSK2879552	Irreversible	24 ^[6]	-	-	-	-

Note: '-' indicates data not readily available in the searched sources. Selectivity is calculated as a ratio of IC₅₀ values.

Table 2: In Vitro Cellular Activity

Compound	Cell Line	Cancer Type	Cellular Potency (IC ₅₀ /EC ₅₀)
Lsd1-IN-26	MGC-803	Gastric Cancer	14.3 μ M
KYSE450	Esophageal Squamous Carcinoma	22.8 μ M	
HCT-116	Colorectal Carcinoma	16.3 μ M	
Iadademstat (ORY-1001)	THP-1 (MLL-AF9)	Acute Myeloid Leukemia	
H1299	Non-Small Cell Lung Cancer	80-160 μ M (proliferation)[8]	
A549	Non-Small Cell Lung Cancer	80-160 μ M (proliferation)[8]	
Seclidemstat (SP-2577)	SWI/SNF-mutated cell lines	Ovarian Cancer	0.013 - 2.819 μ M (IC ₅₀ , proliferation)[9]
Pulrodemstat (CC-90011)	Kasumi-1	Acute Myeloid Leukemia	2 nM (EC ₅₀ , anti-proliferative)[5]
THP-1	Acute Myeloid Leukemia	7 nM (EC ₅₀ , differentiation)[5]	
H1417	Small Cell Lung Cancer	6 nM (EC ₅₀ , anti-proliferative)[5]	
GSK2879552	THP-1	Acute Myeloid Leukemia	23 nM (EC ₅₀ , differentiation)[10]
MOLM-13	Acute Myeloid Leukemia	44 nM (EC ₅₀ , differentiation)[10]	

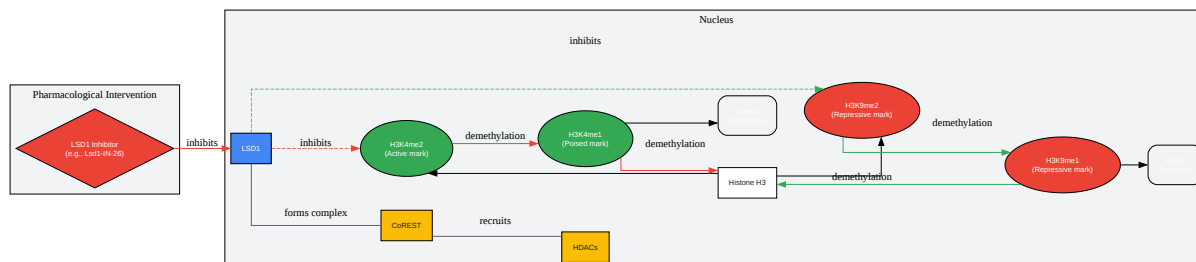
Table 3: In Vivo Efficacy

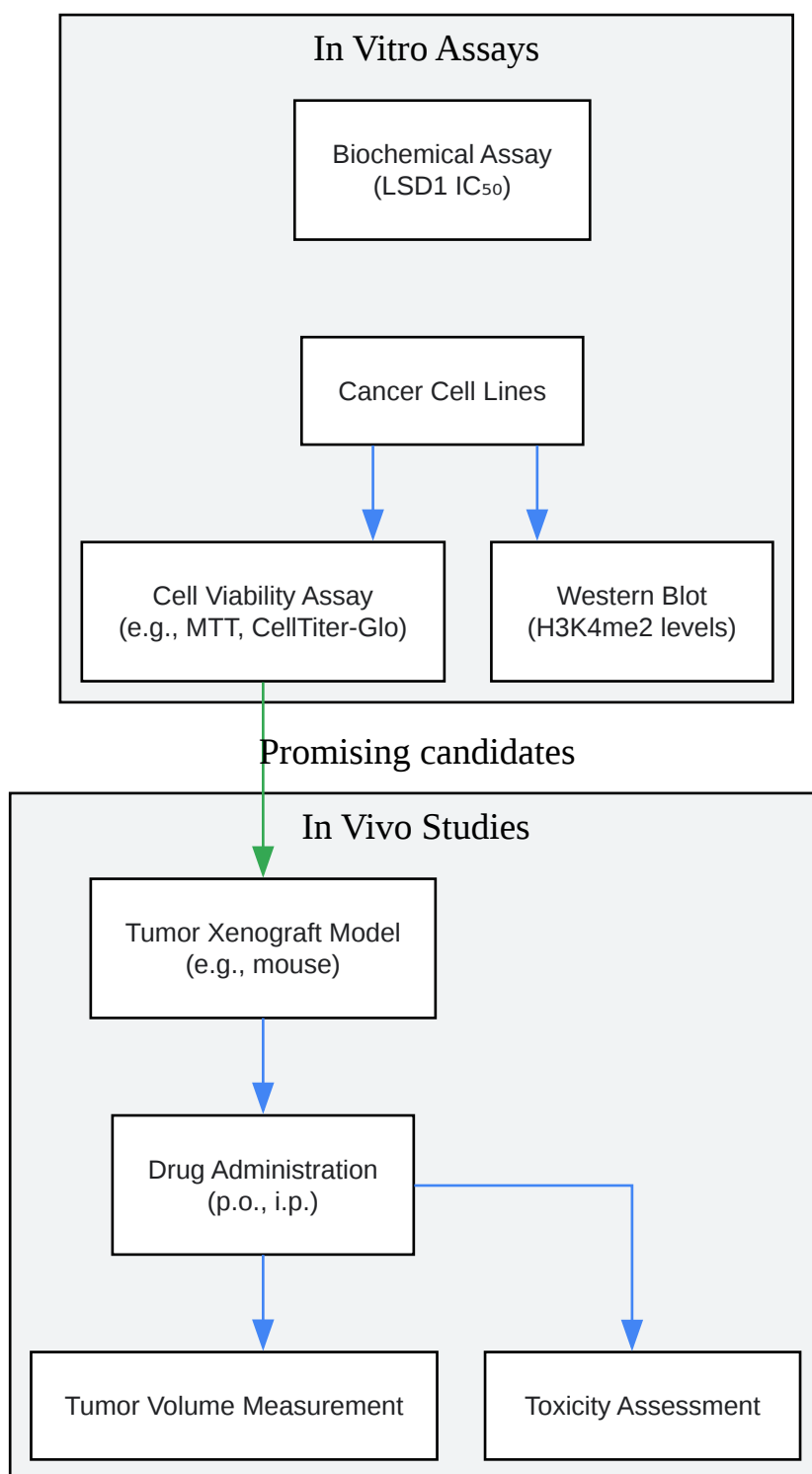
Compound	Cancer Model	Dosing Regimen	Outcome
Lsd1-IN-26	-	-	Data not available
Iadademstat (ORY-1001)	Glioblastoma Xenograft	400 µg/kg, p.o., weekly for 28 days	Inhibited tumor growth, increased survival[8]
AML Xenograft	<0.020 mg/kg, p.o.	Significantly reduced tumor growth[1]	Statistically significant tumor growth inhibition in 4/8 EwS, 4/5 RMS, and 6/6 OS xenografts[12]
B16F10 Melanoma Syngeneic Model	10 µg/kg, p.o. (in combo with anti-PD1)	Reduced tumor growth by 65% (combo) vs 45% (anti-PD1 alone) by Day 15[11]	
Seclidemstat (SP-2577)	Pediatric Sarcoma Xenografts	100 mg/kg/day, i.p. for 28 days	78% tumor growth inhibition with no body weight loss[5]
Pulrodemstat (CC-90011)	SCLC Patient-Derived Xenograft	5 mg/kg, p.o., daily for 30 days	Effective in inhibiting tumor growth[6]
GSK2879552	SCLC Xenograft (NCI-H1417)	-	Prolonged survival[13]
AML Xenograft	-		

Note: EwS - Ewing Sarcoma; RMS - Rhabdomyosarcoma; OS - Osteosarcoma; SCLC - Small Cell Lung Cancer; AML - Acute Myeloid Leukemia. 'p.o.' - oral administration; 'i.p.' - intraperitoneal administration.

Signaling Pathways and Experimental Workflows

Visual representations of the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors are provided below.





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